molecular formula C11H20N2O2 B13196999 3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile

3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile

Cat. No.: B13196999
M. Wt: 212.29 g/mol
InChI Key: VZIPNNNZNFWGDD-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved by reacting an epoxide with a nitrile under basic conditions, leading to the formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carboxylate
  • 3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-methanol

Uniqueness

3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

3-[3-(dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile

InChI

InChI=1S/C11H20N2O2/c1-13(2)7-10(14)6-11(8-12)4-3-5-15-9-11/h10,14H,3-7,9H2,1-2H3

InChI Key

VZIPNNNZNFWGDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1(CCCOC1)C#N)O

Origin of Product

United States

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